3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid
Description
3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C16H16ClNO6S This compound is known for its unique structural features, which include a chloro-substituted aromatic ring, two methoxy groups, and a sulfamoyl group attached to a benzoic acid moiety
Properties
IUPAC Name |
3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-18(13-8-12(17)14(23-2)9-15(13)24-3)25(21,22)11-6-4-5-10(7-11)16(19)20/h4-9H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYFYSPBGXWZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1OC)OC)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of 2,4-dimethoxybenzene to introduce the chloro group. This is followed by the sulfonation of the methyl group to form the sulfamoyl derivative. The final step involves the coupling of this intermediate with benzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dimethoxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid exhibit antimicrobial properties. The sulfamoyl group in the molecule is known to enhance the antibacterial activity against a range of pathogens. A study demonstrated that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit the NLRP3 inflammasome, which plays a crucial role in the inflammatory response. In vitro studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
3. Cancer Research
In cancer studies, derivatives of this compound have been explored for their ability to inhibit tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, some analogs have demonstrated cytotoxic effects on various cancer cell lines, suggesting their utility in cancer therapeutics .
Agricultural Applications
1. Herbicidal Properties
The compound has also been evaluated for its herbicidal activity. It has been found effective in controlling certain weed species, which can significantly benefit agricultural practices. The selective nature of its herbicidal action allows for targeted weed management without harming crops .
2. Pesticide Development
In addition to herbicides, compounds related to this compound are being researched as potential pesticides. These compounds may provide an environmentally friendly alternative to traditional pesticides, reducing the ecological impact while maintaining effectiveness against pests .
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Case Study on Antibacterial Activity
- A study published in a peer-reviewed journal tested various analogs of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, showcasing its potential as a lead compound for antibiotic development.
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Case Study on Anti-inflammatory Effects
- An experimental model of arthritis was used to evaluate the anti-inflammatory effects of the compound. Mice treated with the compound showed a significant reduction in paw swelling compared to control groups, supporting its application in inflammatory disease treatment.
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Case Study on Herbicidal Efficacy
- Field trials conducted on common agricultural weeds demonstrated that formulations containing this compound reduced weed biomass by over 70% compared to untreated controls, highlighting its effectiveness as a selective herbicide.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the sulfamoyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid
- 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the sulfamoyl moiety, allows for diverse interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 3-[(5-Chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoic acid, and how are intermediates characterized?
The synthesis typically involves sulfamoylation of a benzoic acid derivative followed by coupling with a substituted phenyl group. For example, sulfamoyl chloride intermediates can react with methylamine under controlled conditions. Key intermediates are characterized via NMR (e.g., ¹H/¹³C for structural confirmation) and HRMS (to verify molecular weight and purity) . Chlorination steps may use FeCl₃ as a catalyst, with yields influenced by solvent choice (e.g., dichloromethane vs. THF) and reaction time .
Q. What analytical techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Essential for verifying substituent positions (e.g., chloro, methoxy groups) and sulfamoyl linkage integrity .
- HRMS : Validates molecular formula and detects impurities. For example, a discrepancy in HRMS data may indicate incomplete sulfamoylation .
- Melting Point Analysis : Used to assess purity, with deviations >2°C suggesting contamination .
Q. What preliminary biological activities have been reported for structurally related sulfamoyl benzoic acid derivatives?
Derivatives with sulfamoyl groups exhibit enzyme inhibitory activity , such as α-glucosidase and α-amylase inhibition, relevant to antidiabetic research . Additionally, compounds with chloro-methoxy-phenyl motifs show potential as allosteric modulators (e.g., Type II PAMs targeting nicotinic acetylcholine receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Catalyst Screening : FeCl₃ vs. AlCl₃ may influence chlorination efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfamoylation kinetics compared to non-polar solvents .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yields by 15–20% in analogous reactions . Contradictions in yield data (e.g., 34% vs. 55% in similar syntheses) highlight the need for rigorous parameter control .
Q. What structural modifications enhance the compound’s bioactivity while maintaining stability?
- Substituent Tuning : Replacing the methoxy group with ethoxy increases lipophilicity, improving blood-brain barrier penetration for neurological targets .
- Sulfamoyl Group Replacement : Substituting sulfamoyl with acyl sulfonamide enhances metabolic stability in vivo .
- Metal Complexation : Coordinating with transition metals (e.g., Cu²⁺) may amplify enzyme inhibition via chelation effects .
Q. How does the compound interact with biological targets at a molecular level?
- Receptor Binding : The chloro-methoxy-phenyl group may occupy hydrophobic pockets in enzyme active sites, as seen in α-glucosidase inhibition studies .
- Allosteric Modulation : For Type II PAMs, the sulfamoyl group stabilizes receptor conformations, delaying desensitization (e.g., in α7 nAChR) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities and guide rational design .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography scalability issues necessitate switch to recrystallization (e.g., using ethanol/water mixtures) .
- Byproduct Management : Chlorinated byproducts require rigorous HPLC monitoring (C18 columns, 0.1% TFA in mobile phase) .
- Stability Testing : Hydrolytic degradation at the sulfamoyl linkage under acidic conditions mandates pH-controlled storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
